



FP-21399: A Potent Tool for Elucidating Viral Entry Kinetics

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a synthetic bis(disulfonaphthalene) derivative that has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) by specifically targeting the viral entry process.[1][2][3] Its mechanism of action, which involves the disruption of the conformational changes in the viral envelope glycoprotein complex (gp120/gp41) necessary for membrane fusion, makes it an invaluable tool for studying the kinetics of viral entry.[1][2] This document provides detailed application notes and experimental protocols for utilizing **FP-21399** as a research tool in virology and drug development.

FP-21399 has been shown to interact with the V3 loop of the gp120 subunit, a critical region for co-receptor binding, and to inhibit the shedding of gp120 from the viral surface.[1] Its specificity for HIV-1, with no activity against Simian Immunodeficiency Virus (SIV), underscores its targeted interaction with the HIV-1 envelope glycoproteins.[2] These characteristics allow for precise dissection of the early events in the HIV-1 life cycle.

Data Presentation

The antiviral activity of **FP-21399** has been quantified against various laboratory and clinical strains of HIV-1. The following table summarizes the 90% inhibitory concentrations (IC90) as reported in the literature.

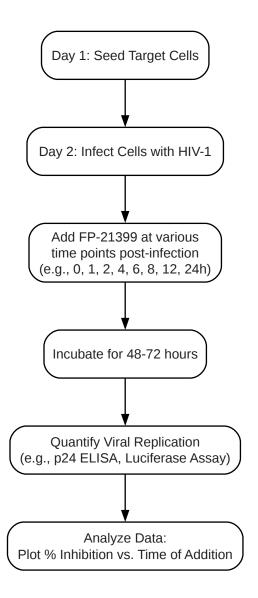


HIV-1 Strain	Cell Line	IC90 (μg/mL)	Reference
Lai (T-tropic)	Н9	0.46	(Ono et al., 1997)
MN (T-tropic)	Н9	1.2	(Ono et al., 1997)
RF (T-tropic)	Н9	1.5	(Ono et al., 1997)
Ba-L (M-tropic)	PM1	5.5	(Ono et al., 1997)
Clinical Isolate (T-tropic)	РВМС	0.8	(Ono et al., 1997)
Clinical Isolate (NSI)	PBMC	2.1	(Ono et al., 1997)

Mechanism of Action: Viral Entry Inhibition

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell. This binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. Co-receptor binding induces further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes. **FP-21399** disrupts this cascade by binding to the gp120/gp41 complex, preventing the necessary conformational changes for fusion.





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References

 1. The bis-azo compound FP-21399 inhibits HIV-1 replication by preventing viral entry -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. A Cell-Cell Fusion Assay to Assess Arenavirus Envelope Glycoprotein Membrane-Fusion Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fusion inhibitor (FP-21399) for the treatment of human immunodeficiency virus infection: a phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
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